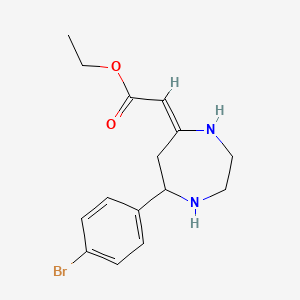
ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate is a synthetic organic compound that belongs to the class of diazepanes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a suitable brominated aromatic compound reacts with the diazepane intermediate.
Esterification: The final step involves the esterification of the diazepane derivative with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenated compounds and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of new aromatic derivatives with different substituents.
Applications De Recherche Scientifique
Ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group and diazepane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromophenyl)propionate: Similar in structure but lacks the diazepane ring.
4-Bromophenyl 4-bromobenzoate: Contains a bromophenyl group but has a different core structure.
Ethyl (4-bromophenyl)acetate: Similar ester functionality but different overall structure.
The uniqueness of this compound lies in its combination of the bromophenyl group and diazepane ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H19BrN2O2 |
|---|---|
Poids moléculaire |
339.23 g/mol |
Nom IUPAC |
ethyl (2E)-2-[7-(4-bromophenyl)-1,4-diazepan-5-ylidene]acetate |
InChI |
InChI=1S/C15H19BrN2O2/c1-2-20-15(19)10-13-9-14(18-8-7-17-13)11-3-5-12(16)6-4-11/h3-6,10,14,17-18H,2,7-9H2,1H3/b13-10+ |
Clé InChI |
AOZDVTXCCBVTIJ-JLHYYAGUSA-N |
SMILES isomérique |
CCOC(=O)/C=C/1\CC(NCCN1)C2=CC=C(C=C2)Br |
SMILES canonique |
CCOC(=O)C=C1CC(NCCN1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



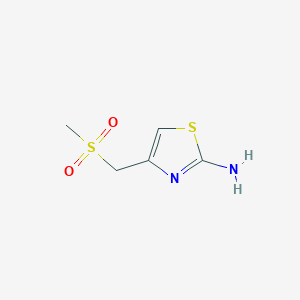
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B15128618.png)
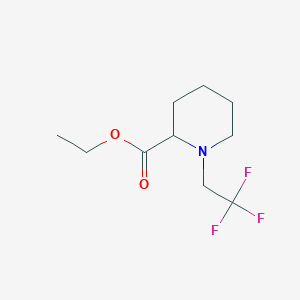
![rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15128630.png)


![3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B15128637.png)
![1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15128638.png)
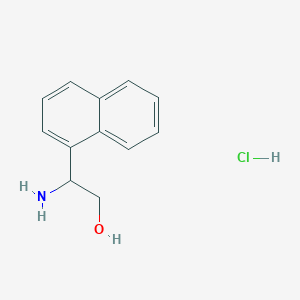
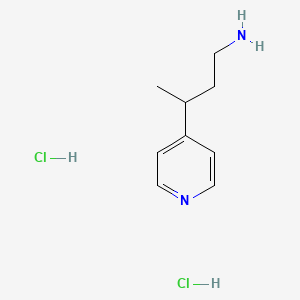
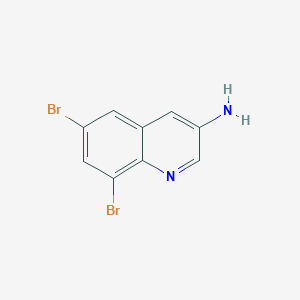
![4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride](/img/structure/B15128689.png)
![5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15128697.png)
